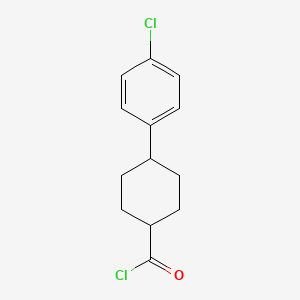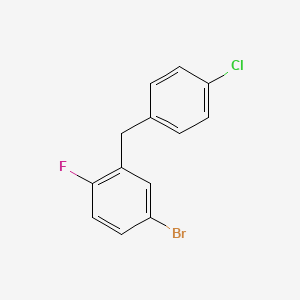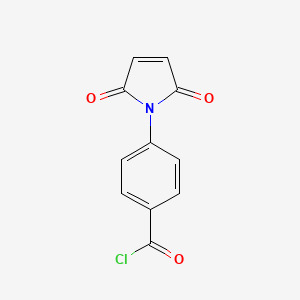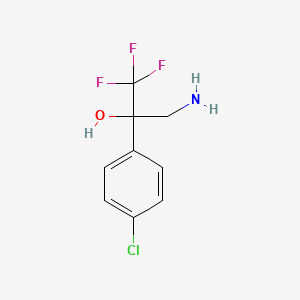![molecular formula C18H23NO B8760549 N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)
N-[(adamantan-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(adamantan-1-yl)methyl]benzamide is a chemical compound that features an adamantyl group attached to a benzamide structure The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(adamantan-1-yl)methyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Corresponding amines from the benzamide moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to the rigidity and stability imparted by the adamantyl group
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins such as Bcl-2.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
N-[(adamantan-1-yl)methyl]benzamide is unique due to the presence of the adamantyl group, which imparts exceptional rigidity and stability to the molecule. This makes it particularly valuable in applications requiring high thermal and chemical stability, such as in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)benzamide |
InChI |
InChI=1S/C18H23NO/c20-17(16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20) |
InChI Key |
XTUIDRJNCMLRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



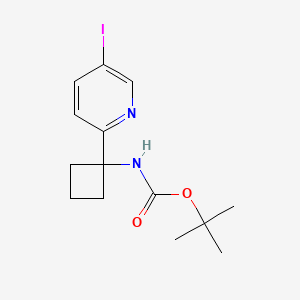

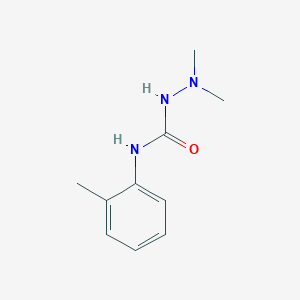
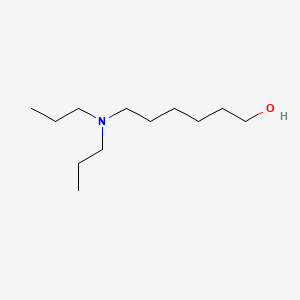

![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)
